molecular formula C19H24N2O8 B14380844 But-2-enedioic acid;2-(2-pyrrolidin-1-ylethyl)pyridine CAS No. 90125-78-3

But-2-enedioic acid;2-(2-pyrrolidin-1-ylethyl)pyridine

Katalognummer: B14380844
CAS-Nummer: 90125-78-3
Molekulargewicht: 408.4 g/mol
InChI-Schlüssel: ILDKWSQDHIUPHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

But-2-enedioic acid;2-(2-pyrrolidin-1-ylethyl)pyridine is a chemical compound that combines the structural features of but-2-enedioic acid and 2-(2-pyrrolidin-1-ylethyl)pyridine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of but-2-enedioic acid;2-(2-pyrrolidin-1-ylethyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of but-2-enedioic acid with 2-(2-pyrrolidin-1-ylethyl)pyridine under specific conditions. The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

But-2-enedioic acid;2-(2-pyrrolidin-1-ylethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

But-2-enedioic acid;2-(2-pyrrolidin-1-ylethyl)pyridine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a drug candidate.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of but-2-enedioic acid;2-(2-pyrrolidin-1-ylethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyridine: A basic heterocyclic compound with a nitrogen atom in the ring.

    Pyrrolidine: A saturated heterocyclic amine with a five-membered ring.

    But-2-enedioic acid:

Uniqueness

But-2-enedioic acid;2-(2-pyrrolidin-1-ylethyl)pyridine is unique due to its combined structural features, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial use.

Eigenschaften

CAS-Nummer

90125-78-3

Molekularformel

C19H24N2O8

Molekulargewicht

408.4 g/mol

IUPAC-Name

but-2-enedioic acid;2-(2-pyrrolidin-1-ylethyl)pyridine

InChI

InChI=1S/C11H16N2.2C4H4O4/c1-2-7-12-11(5-1)6-10-13-8-3-4-9-13;2*5-3(6)1-2-4(7)8/h1-2,5,7H,3-4,6,8-10H2;2*1-2H,(H,5,6)(H,7,8)

InChI-Schlüssel

ILDKWSQDHIUPHM-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)CCC2=CC=CC=N2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.